molecular formula C15H15ClN2OS B2389636 2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313500-21-9

2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2389636
CAS RN: 313500-21-9
M. Wt: 306.81
InChI Key: WUJMHXOCNPCCRH-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize and purify. However, the compound may exhibit cytotoxic effects on normal cells at high concentrations, which may limit its application in certain experiments.

Future Directions

Future research on 2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide may focus on elucidating its mechanism of action and identifying its target molecules. It may also involve the development of more potent and selective analogs of the compound for specific applications. Additionally, the compound may be studied for its potential application in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research fields. Further studies are needed to fully understand its mechanism of action and identify its target molecules. The compound may have significant implications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves the reaction of 2-amino-5-chlorobenzamide with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole in the presence of a suitable reagent. The final product is obtained after purification through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities.

properties

IUPAC Name

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-5,9H,6-8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMHXOCNPCCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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